molecular formula C17H17N3O4 B3010053 ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866144-59-4

ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B3010053
CAS No.: 866144-59-4
M. Wt: 327.34
InChI Key: XMVCXQYXZTVXCH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a pyrazole ring fused to a pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can trigger various downstream effects, including alterations in cellular signaling pathways, which can lead to therapeutic outcomes .

Comparison with Similar Compounds

Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives:

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological behavior.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-4-23-17(21)14-9-18-16-13(10-19-20(16)2)15(14)24-12-7-5-11(22-3)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVCXQYXZTVXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325815
Record name ethyl 4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866144-59-4
Record name ethyl 4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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